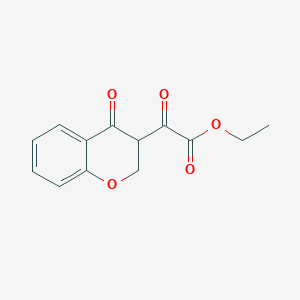
3-Ethoxalylchroman-4-one
Description
3-Ethoxalylchroman-4-one is a chroman-4-one derivative characterized by an ethoxalyl group (CH₃CH₂OCO-) at the 3-position of the chroman-4-one scaffold. Chroman-4-ones are bicyclic compounds consisting of a benzene ring fused to a γ-pyrone moiety, known for their diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties .
Propriétés
Formule moléculaire |
C13H12O5 |
|---|---|
Poids moléculaire |
248.23 g/mol |
Nom IUPAC |
ethyl 2-oxo-2-(4-oxo-2,3-dihydrochromen-3-yl)acetate |
InChI |
InChI=1S/C13H12O5/c1-2-17-13(16)12(15)9-7-18-10-6-4-3-5-8(10)11(9)14/h3-6,9H,2,7H2,1H3 |
Clé InChI |
PJNCTOBYJAZJOU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=O)C1COC2=CC=CC=C2C1=O |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Chemical Comparison with Similar Compounds
Chroman-4-one derivatives exhibit variations in substituents that significantly influence their physicochemical and biological properties. Below is a detailed comparison of 3-Ethoxalylchroman-4-one with structurally related compounds from the literature.
Key Structural Differences
- This compound : Features an ethoxalyl group (CH₃CH₂OCO-) at the 3-position, introducing steric bulk and electron-withdrawing effects.
- Compound 3 (C₂₅H₂₀O₅) : Substituted with 3-oxo, 6-chloro, and 4-methyl groups, enhancing lipophilicity and halogen-mediated reactivity .
- Compound 4 (C₂₄H₁₇ClO₄) : Lacks the 4-methyl group present in Compound 3 but retains chloro and oxo substituents, altering solubility and molecular interactions .
Comparative Data Table
*Inferred values based on structural analogy.
Data Analysis and Research Findings
Impact of Substituents on Physicochemical Properties
Electron-Withdrawing Groups : The ethoxalyl group in this compound likely reduces electron density at the 3-position, contrasting with the chloro and oxo groups in Compounds 3–5, which enhance electrophilicity and reactivity in nucleophilic environments .
Lipophilicity : The ethoxalyl group may increase solubility in polar solvents compared to the chloro and methyl groups in Compound 3, which elevate logP values (predicted logP for this compound: ~1.5 vs. 3.2 for Compound 3) .
Spectral Signatures :
- IR Spectroscopy : Ethoxalyl derivatives typically show strong C=O stretches near 1740 cm⁻¹, distinct from the 1680–1700 cm⁻¹ range observed for oxo and chloro analogs .
- ¹H NMR : The ethoxalyl group would produce a triplet for the ethyl group (δ 1.2–1.4 ppm) and a quartet for the adjacent methylene (δ 4.1–4.3 ppm), differing from the deshielded protons near chloro substituents in Compounds 3–5 (δ 7.0–7.5 ppm) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


